Cas no 1909348-55-5 (methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride)

Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride is a chemically synthesized compound featuring a cyclopropane carboxylate ester linked to a piperidine moiety, with a hydrochloride salt form enhancing its stability and solubility. This structure confers versatility in pharmaceutical and organic synthesis applications, particularly as a building block for bioactive molecules. The cyclopropane ring contributes to conformational rigidity, while the piperidine group offers potential for further functionalization. The hydrochloride salt improves handling and storage properties. Its well-defined stereochemistry and purity make it suitable for research in medicinal chemistry, where precise molecular frameworks are critical. The compound is typically characterized by NMR, HPLC, and mass spectrometry to ensure quality.
methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride structure
1909348-55-5 structure
Product Name:methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride
CAS No:1909348-55-5
MF:C10H18ClNO2
MW:219.70842218399
MDL:MFCD29060481
CID:4629542
PubChem ID:121553534
Update Time:2025-06-10

methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride
    • MDL: MFCD29060481
    • Inchi: 1S/C10H17NO2.ClH/c1-13-9(12)10(4-5-10)8-3-2-6-11-7-8;/h8,11H,2-7H2,1H3;1H
    • InChI Key: YVUPTHWIGCTHEW-UHFFFAOYSA-N
    • SMILES: C(C1(C2CNCCC2)CC1)(=O)OC.Cl

methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM469669-100mg
methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride
1909348-55-5 95%+
100mg
$573 2022-09-01
Chemenu
CM469669-250mg
methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride
1909348-55-5 95%+
250mg
$804 2022-09-01
Chemenu
CM469669-500mg
methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride
1909348-55-5 95%+
500mg
$1252 2022-09-01
Enamine
EN300-255788-0.05g
methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride
1909348-55-5 95%
0.05g
$344.0 2024-06-19
Enamine
EN300-255788-0.1g
methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride
1909348-55-5 95%
0.1g
$515.0 2024-06-19
Enamine
EN300-255788-0.25g
methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride
1909348-55-5 95%
0.25g
$735.0 2024-06-19
Enamine
EN300-255788-0.5g
methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride
1909348-55-5 95%
0.5g
$1158.0 2024-06-19
Enamine
EN300-255788-1.0g
methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride
1909348-55-5 95%
1.0g
$1485.0 2024-06-19
Enamine
EN300-255788-2.5g
methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride
1909348-55-5 95%
2.5g
$2912.0 2024-06-19
Enamine
EN300-255788-5.0g
methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride
1909348-55-5 95%
5.0g
$4309.0 2024-06-19

Additional information on methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride

Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride (CAS No. 1909348-55-5): A Comprehensive Overview

Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride (CAS No. 1909348-55-5) is a significant compound in the field of pharmaceutical chemistry, known for its unique structural and functional properties. This compound has garnered considerable attention due to its potential applications in drug development, particularly in the synthesis of novel bioactive molecules. The piperidin-3-yl moiety, a key structural feature, contributes to the compound's pharmacological activity by enhancing binding affinity to biological targets.

The cyclopropane ring in the molecular structure of Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride introduces rigidity, which can be crucial for optimizing pharmacokinetic profiles. This rigidity helps in stabilizing the compound's three-dimensional conformation, making it more effective in interacting with biological receptors. The hydrochloride salt form of the compound enhances its solubility and bioavailability, making it a promising candidate for further development.

In recent years, there has been a growing interest in exploring the therapeutic potential of compounds containing the piperidin-3-yl group. Piperidine derivatives are well-known for their role in various pharmacological applications, including antipsychotics, antivirals, and anticancer agents. The incorporation of a cyclopropane ring into these derivatives has been shown to enhance their biological activity and selectivity. Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride is no exception and has been studied for its potential in modulating various biological pathways.

One of the most compelling aspects of Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride is its role in the development of novel drug candidates. Researchers have been investigating its potential as an intermediate in the synthesis of more complex molecules with enhanced pharmacological properties. The compound's ability to serve as a building block for larger structures makes it invaluable in medicinal chemistry.

The synthesis of Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyclopropane ring is particularly challenging due to its high reactivity and tendency to undergo ring-opening reactions. However, advances in synthetic methodologies have made it possible to achieve high yields and purity levels, ensuring that the compound is suitable for further biological studies.

Recent studies have highlighted the importance of Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride in understanding the mechanisms of various diseases. Its ability to interact with specific biological targets has been explored in preclinical models, providing insights into potential therapeutic interventions. For instance, research has shown that this compound may have anti-inflammatory properties by modulating immune responses.

The pharmacokinetic properties of Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride have also been extensively studied. Its solubility and stability under various conditions make it a promising candidate for oral administration. Additionally, its metabolic pathways have been characterized, providing valuable information for drug design and optimization.

In conclusion, Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride (CAS No. 1909348-55-5) is a versatile and innovative compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the future of medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm